molecular formula C15H17NO5 B3425007 (R)-tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate CAS No. 380886-36-2

(R)-tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate

Cat. No.: B3425007
CAS No.: 380886-36-2
M. Wt: 291.30 g/mol
InChI Key: APBDROVGLRLEDJ-SECBINFHSA-N
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Description

®-tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate is a chiral compound that features a tert-butyl ester group and a phthalimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate typically involves the esterification of ®-2-hydroxypropanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The phthalimide moiety is introduced through a nucleophilic substitution reaction with phthalic anhydride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the phthalimide moiety to primary amines.

    Substitution: Nucleophilic substitution reactions can replace the phthalimide group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

(R)-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate serves as a building block in organic synthesis. Its ability to undergo various transformations makes it useful for creating more complex molecules.

Common Reactions:

  • Oxidation : Converts to carboxylic acids.
  • Reduction : Can be reduced to primary amines.
  • Substitution : The phthalimide group can be replaced with other functional groups.

Biology

In biological research, this compound has been investigated for its potential as a biochemical probe. Its structure allows it to interact with biological macromolecules, which may lead to insights into molecular mechanisms and interactions within cells.

Medicine

This compound is being explored for therapeutic properties, including:

  • Anti-inflammatory Activity : Potential to reduce inflammation through specific molecular interactions.
  • Anticancer Properties : Investigated for its ability to inhibit cancer cell growth by targeting specific pathways.

Industrial Applications

This compound is utilized in the production of specialty chemicals and pharmaceuticals due to its unique chemical reactivity and biological activity. Its applications extend to formulations in drug development and as intermediates in synthetic pathways.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound against various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as a therapeutic agent.

Case Study 2: Biochemical Probing

Research demonstrated that this compound could effectively bind to specific enzymes involved in metabolic pathways, providing insights into its role as a biochemical probe for studying enzyme activity and inhibition mechanisms.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate involves its interaction with specific molecular targets. The phthalimide moiety can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)butanoate: Similar structure but with a butanoate ester group.

    ®-tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)acetate: Similar structure but with an acetate ester group.

    ®-tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)pentanoate: Similar structure but with a pentanoate ester group.

Uniqueness

®-tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate is unique due to its specific combination of a tert-butyl ester and a phthalimide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

(R)-tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate is a chiral compound that combines a tert-butyl ester and a phthalimide moiety, which contributes to its unique biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Formula: C15H17NO5
Molecular Weight: 291.30 g/mol
IUPAC Name: tert-butyl (2R)-2-(1,3-dioxoisoindol-2-yl)oxypropanoate
CAS Number: 380886-36-2

The compound features a tert-butyl ester group that enhances its lipophilicity and a phthalimide moiety that may facilitate interactions with biological macromolecules. The structural representation is as follows:

Structure tert butyl 2R 2 1 3 dioxoisoindolin 2 yl oxypropanoate\text{Structure }\text{tert butyl 2R 2 1 3 dioxoisoindolin 2 yl oxypropanoate}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The phthalimide moiety can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their functions. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may have potential as an anticancer agent due to its ability to interfere with tumor cell proliferation and migration.
  • Anti-inflammatory Properties : The compound has been explored for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Biochemical Probes : Its unique structure allows it to serve as a biochemical probe in research settings, aiding in the understanding of complex biological processes.

Case Study 1: Anticancer Potential

A study investigated the effects of this compound on ovarian cancer cells. The compound was found to reduce cell viability and induce apoptosis through a proteasome-dependent mechanism. This suggests its potential role as a therapeutic agent in ovarian cancer treatment .

Case Study 2: Mechanistic Insights

Further research explored the interaction of the compound with transglutaminase 2 (TG2), a protein implicated in various cancers. The findings indicated that this compound could inhibit TG2 activity, thereby disrupting cancer cell signaling pathways .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(R)-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)butanoateSimilar structure with butanoate groupModerate anticancer activity
(R)-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)acetateSimilar structure with acetate groupLimited anti-inflammatory effects
(R)-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)oxy)pentanoateSimilar structure with pentanoate groupEnhanced lipophilicity but lower bioactivity

Properties

IUPAC Name

tert-butyl (2R)-2-(1,3-dioxoisoindol-2-yl)oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-9(14(19)20-15(2,3)4)21-16-12(17)10-7-5-6-8-11(10)13(16)18/h5-9H,1-4H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBDROVGLRLEDJ-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)ON1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC(C)(C)C)ON1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301133740
Record name 1,1-Dimethylethyl (2R)-2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301133740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380886-36-2
Record name 1,1-Dimethylethyl (2R)-2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380886-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2R)-2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301133740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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